4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid

CAS No.: 205672-21-5

Cat. No.: VC2030245

Molecular Formula: C13H16BN3O3

Molecular Weight: 273.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205672-21-5 |

|---|---|

| Molecular Formula | C13H16BN3O3 |

| Molecular Weight | 273.1 g/mol |

| IUPAC Name | [2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid |

| Standard InChI | InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3 |

| Standard InChI Key | WYIPFXDOPGYMLS-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O |

| Canonical SMILES | B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O |

Introduction

Structural and Physical Properties

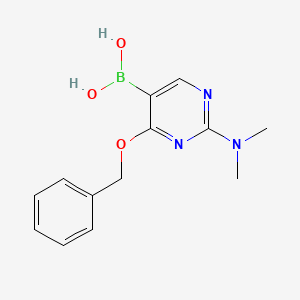

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is characterized by its heterocyclic structure containing a pyrimidine ring substituted with specific functional groups. The compound's CAS number is 205672-21-5, and it possesses a molecular formula of C13H16BN3O3 with a molecular weight of 273.1 g/mol .

Chemical Structure and Nomenclature

The compound features:

-

A pyrimidine core (six-membered heterocyclic aromatic ring with two nitrogen atoms)

-

A benzyloxy group (C6H5CH2O-) at position 4

-

A dimethylamino group (-N(CH3)2) at position 2

-

A boronic acid group (-B(OH)2) at position 5

This structure gives rise to several synonyms in chemical databases:

-

[4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid

-

Boronic acid, B-[2-(dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]-

-

Boronic acid, [2-(dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]- (9CI)

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound:

| Property | Value | Note |

|---|---|---|

| Molecular Formula | C13H16BN3O3 | - |

| Molecular Weight | 273.1 g/mol | - |

| Boiling Point | 511.3±60.0 °C | Predicted value |

| Density | 1.27±0.1 g/cm³ | Predicted value |

| pKa | 2.58±0.53 | Predicted value |

| Recommended Storage | 2-8°C | For stability |

| IUPAC Name | [2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid | - |

These physical properties influence the compound's behavior in various chemical reactions and its application in synthetic pathways .

Synthesis Methodologies

The synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid involves multiple strategic steps, each requiring specific reaction conditions and reagents.

Formation of the Pyrimidine Core

The fundamental pyrimidine structure is typically synthesized through condensation reactions:

-

β-diketones and guanidine derivatives undergo condensation to form the basic pyrimidine ring system

-

This core structure serves as the foundation for subsequent modifications

Chemical Reactivity Profile

The reactivity of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is primarily dictated by its boronic acid functionality, which enables participation in various valuable transformations.

Key Reaction Types

This compound can participate in several reaction types:

-

Oxidation Reactions: The boronic acid group can undergo oxidation to form boronic esters or boronate species under suitable conditions.

-

Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

-

Substitution Reactions: Both the benzyloxy and dimethylamino groups can participate in various substitution processes.

Suzuki-Miyaura Cross-Coupling

The most significant application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process enables the formation of carbon-carbon bonds between the boronic acid and aryl or vinyl halides:

-

The boronic acid acts as a nucleophilic partner

-

It undergoes transmetalation with a palladium catalyst

-

Subsequent reductive elimination forms new carbon-carbon bonds

This reactivity pattern makes the compound invaluable in constructing complex molecular architectures.

Applications in Chemical Research

The diverse reactivity profile of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid makes it valuable for various applications in chemical research and industrial processes.

Pharmaceutical Synthesis

This compound serves as an important building block in pharmaceutical development:

-

Heterocyclic Construction: The pyrimidine core combined with the boronic acid functionality enables the creation of complex heterocyclic structures essential in medicinal chemistry.

-

Bioactive Compounds: Its ability to participate in cross-coupling reactions facilitates the synthesis of bioactive compounds with potential therapeutic applications.

-

Structure-Activity Relationship Studies: The compound provides a platform for methodical structural modifications to optimize biological activity .

Material Science

In materials research, boronic acids like 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid contribute to:

-

Development of functionalized polymers

-

Creation of specialty materials with tailored properties

-

Incorporation into sensing platforms that exploit boronic acid chemistry

Synthetic Methodology Development

The compound serves as a model system for developing novel synthetic methodologies:

-

Optimization of cross-coupling reactions

-

Development of site-selective functionalization strategies

-

Investigation of new catalyst systems for boronic acid transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume